molecular formula C42H36ClF10N7O5S2 B12414632 HIV-1 inhibitor-11

HIV-1 inhibitor-11

Cat. No.: B12414632
M. Wt: 1008.3 g/mol
InChI Key: UGNUBCGRBVANMM-HFASVGIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-11: is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-11 involves several key steps:

    Starting Material: The synthesis begins with commercially available methyl isonipecotate.

    Intermediate Formation: The intermediate compound is prepared via a four-step process involving reactions such as esterification, reduction, and cyclization.

    Final Product: The final product, this compound, is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

HIV-1 inhibitor-11 has a wide range of scientific research applications:

    Chemistry: The compound is used in studies to understand the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: In biological research, this compound is used to study the replication and integration processes of HIV-1, providing insights into viral behavior and potential therapeutic targets.

    Medicine: The primary application of this compound is in the development of antiretroviral therapies for treating HIV-1 infections. Its efficacy in inhibiting viral replication makes it a promising candidate for drug development.

    Industry: In the pharmaceutical industry, this compound is used in the formulation of antiretroviral drugs, contributing to the fight against HIV/AIDS.

Mechanism of Action

HIV-1 inhibitor-11 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of the integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of HIV-1, preventing the establishment of a permanent infection. The molecular targets involved include the integrase enzyme and the viral DNA, with pathways related to DNA integration being disrupted.

Comparison with Similar Compounds

    Raltegravir: An integrase inhibitor used in antiretroviral therapy.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

    Dolutegravir: A widely used integrase inhibitor known for its high efficacy.

Uniqueness of HIV-1 inhibitor-11: this compound stands out due to its novel chemical structure, which provides a unique binding affinity to the integrase enzyme. This results in a higher potency and selectivity compared to other integrase inhibitors. Additionally, this compound has shown efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies.

Biological Activity

HIV-1 inhibitor-11, also known as LP-11, is a promising compound in the search for effective treatments against HIV-1. This article explores its biological activity, mechanism of action, and potential clinical applications based on various research findings.

Overview of this compound (LP-11)

LP-11 is a lipopeptide that has demonstrated potent antiviral activity against diverse strains of HIV-1, including drug-resistant variants. Its design incorporates a fatty acid conjugation which enhances its stability and efficacy. The compound's structure allows for improved interaction with viral components, making it a significant candidate for further development in HIV therapy.

LP-11 functions primarily as an HIV fusion inhibitor . It interferes with the fusion process between the HIV virus and host cell membranes, a critical step in the viral entry and replication cycle. By binding to the viral envelope glycoproteins, LP-11 prevents the conformational changes necessary for fusion, thereby blocking infection.

Efficacy Against Diverse HIV Strains

In vitro studies have shown that LP-11 exhibits broad-spectrum activity against various primary HIV-1 isolates and clinically relevant drug-resistant mutants. The compound has been reported to maintain high levels of antiviral activity even in environments where traditional therapies fail .

Pharmacokinetics and Stability

LP-11 has been noted for its extended half-life and stability under high temperature and humidity conditions. These properties are crucial for its potential use in clinical settings, as they suggest that LP-11 could remain effective over longer periods without degradation .

Clinical Implications

A study published in 2016 highlighted the promising results of LP-11 in ex vivo models, demonstrating significantly enhanced antiviral activity compared to existing therapies . The study also indicated that LP-11 could serve as an ideal tool for further exploration of HIV fusion mechanisms.

Comparative Analysis with Other Inhibitors

To better understand LP-11’s position among HIV therapies, a comparison with other inhibitors such as protease inhibitors (e.g., Amprenavir) was conducted. While protease inhibitors target a different stage of the viral life cycle (protein processing), LP-11’s mechanism focuses on preventing viral entry. This complementary action suggests that combination therapies including LP-11 could enhance overall treatment efficacy.

Inhibitor Mechanism of Action Efficacy Resistance Profile
LP-11Fusion inhibitorBroad-spectrumEffective against drug-resistant strains
AmprenavirProtease inhibitorHigh (k_i = 0.6 nM)Resistance develops but manageable
FostemsavirCD4 attachment inhibitorModerateEffective against heavily treated patients

Properties

Molecular Formula

C42H36ClF10N7O5S2

Molecular Weight

1008.3 g/mol

IUPAC Name

N-[(1S)-1-[4-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-1-(3-methyl-3-methylsulfonylbut-1-ynyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

InChI

InChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1

InChI Key

UGNUBCGRBVANMM-HFASVGIHSA-N

Isomeric SMILES

CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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